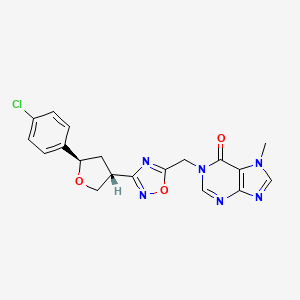

Trpa1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H17ClN6O3 |

|---|---|

Poids moléculaire |

412.8 g/mol |

Nom IUPAC |

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one |

InChI |

InChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1 |

Clé InChI |

UGLQOTZNBCEHHB-GXTWGEPZSA-N |

SMILES isomérique |

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl |

SMILES canonique |

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of TRPA1 Antagonism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious environmental and endogenous stimuli, playing a pivotal role in pain, inflammation, and respiratory conditions. Its function as a key integrator of cellular stress and tissue damage has positioned it as a significant therapeutic target for a range of pathologies. This technical guide provides an in-depth overview of the TRPA1 channel and the mechanistic principles of its antagonism, with a focus on the context for small molecule inhibitors like Trpa1-IN-1.

While this compound is recognized as a potent, selective, and orally bioavailable small molecule antagonist of the TRPA1 channel, it is classified for research use only, and detailed public data on its specific mechanism of action, quantitative efficacy, and selectivity are not extensively available in peer-reviewed literature. Therefore, this guide will focus on the well-established principles of TRPA1 antagonism, providing a foundational understanding relevant to the study of inhibitors such as this compound.

The TRPA1 Channel: Structure and Function

The TRPA1 channel is a non-selective cation channel, meaning it allows the passage of ions like calcium (Ca²⁺) and sodium (Na⁺) across the cell membrane.[1] It is a homotetramer, with each of the four subunits containing six transmembrane domains and a large intracellular N-terminus featuring numerous ankyrin repeats.[2][3][4] These ankyrin repeats are crucial for the channel's function and modulation.[4]

TRPA1 is expressed in a subset of primary sensory neurons, including those in the dorsal root, trigeminal, and nodose ganglia. Its activation by a wide array of stimuli leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of downstream signaling cascades that result in the sensation of pain, itch, and neurogenic inflammation.

Activation Mechanisms

TRPA1 is often referred to as a "chemosensor" due to its sensitivity to a broad spectrum of chemical irritants. These activators can be broadly categorized into two groups:

-

Electrophilic Agonists: These are reactive compounds that covalently modify specific cysteine and lysine residues on the intracellular N-terminus of the channel. This covalent modification induces a conformational change that opens the channel pore. Examples include allyl isothiocyanate (from mustard oil), cinnamaldehyde, and acrolein (an environmental irritant).

-

Non-Electrophilic Agonists: This group of compounds activates TRPA1 through non-covalent interactions. The precise binding sites and mechanisms for these agonists are more varied and less universally defined than for electrophilic agonists.

Beyond chemical activation, TRPA1 is also implicated as a sensor for noxious cold and mechanical stress, although the exact mechanisms are still under investigation.

Core Signaling Pathways Involving TRPA1

The activation of TRPA1 on sensory nerve endings triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides act on surrounding blood vessels and immune cells to produce neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells.

Mechanism of Action of TRPA1 Antagonists

TRPA1 antagonists are compounds that inhibit the function of the TRPA1 channel. While the specific binding site and inhibitory mechanism of this compound are not publicly detailed, TRPA1 antagonists generally function through one of the following mechanisms:

-

Competitive Antagonism: These inhibitors bind to the same site as an agonist but do not activate the channel, thereby preventing the agonist from binding and causing activation.

-

Non-competitive (Allosteric) Antagonism: These molecules bind to a site on the channel that is distinct from the agonist binding site. This binding induces a conformational change that either prevents the channel from opening or favors a closed state, regardless of whether an agonist is bound.

-

Pore Blocking: Some antagonists may directly obstruct the ion channel pore, physically preventing the flow of cations.

Given that this compound is described as a small molecule antagonist, it likely operates through one of the first two mechanisms, binding to a specific pocket on the TRPA1 protein to stabilize a non-conductive state.

Quantitative Data on TRPA1 Antagonists

While specific data for this compound is unavailable, the following table presents data for a well-characterized TRPA1 antagonist, AMG0902, to illustrate the typical quantitative parameters assessed for such compounds.

| Compound | Target | Assay | Potency (IC₅₀/IC₉₀) | Species | Reference |

| AMG0902 | TRPA1 | In vitro functional assay | IC₉₀ of 300 nM | Rat | |

| AMG0902 | TRPA1 | AITC-induced flinching | Effective in vivo | Rat |

Experimental Protocols for Characterizing TRPA1 Antagonists

The characterization of a novel TRPA1 antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Assays

-

High-Throughput Screening (HTS):

-

Objective: To identify initial "hit" compounds that modulate TRPA1 activity from a large chemical library.

-

Methodology: Typically involves the use of cell lines (e.g., HEK293 or CHO cells) stably expressing the TRPA1 channel. A fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) is loaded into the cells. The antagonist is pre-incubated with the cells, followed by the addition of a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC). The change in intracellular calcium concentration is measured using a fluorescence plate reader. A reduction in the agonist-induced calcium signal indicates potential antagonist activity.

-

-

Electrophysiology (Patch-Clamp):

-

Objective: To directly measure the effect of the antagonist on ion channel currents and to determine the mechanism of inhibition.

-

Methodology: Whole-cell patch-clamp recordings are performed on TRPA1-expressing cells. The antagonist is applied to the cell, and the ion current is measured in response to the application of a TRPA1 agonist or a voltage stimulus. This technique can provide detailed information about the potency (IC₅₀) and the mechanism of action (e.g., competitive vs. non-competitive).

-

In Vivo Models

-

Agonist-Induced Nociception Models:

-

Objective: To assess the ability of the antagonist to block the pain-like behaviors induced by a TRPA1 agonist.

-

Methodology: A TRPA1 agonist, such as AITC or formalin, is injected into the paw of a rodent. The animal's nocifensive behaviors (e.g., flinching, licking, or lifting of the paw) are quantified. The antagonist is administered (e.g., orally or intraperitoneally) prior to the agonist injection, and its ability to reduce the nocifensive behaviors is measured.

-

-

Models of Inflammatory and Neuropathic Pain:

-

Objective: To evaluate the therapeutic potential of the antagonist in more clinically relevant models of persistent pain.

-

Methodology:

-

Inflammatory Pain: Inflammation is induced in the paw of a rodent, typically by injection of Complete Freund's Adjuvant (CFA) or carrageenan. This leads to the development of thermal and mechanical hypersensitivity. The antagonist is administered, and its ability to reverse this hypersensitivity is assessed using tests such as the von Frey test (for mechanical sensitivity) and the Hargreaves test (for thermal sensitivity).

-

Neuropathic Pain: A nerve injury is surgically induced, for example, by chronic constriction injury (CCI) or spinal nerve ligation (SNL). This results in persistent mechanical allodynia and thermal hyperalgesia. The effect of the antagonist on these pain-related behaviors is then evaluated.

-

-

Conclusion

The TRPA1 ion channel is a well-validated target for the development of novel analgesic and anti-inflammatory therapies. While specific data on the mechanism of action of this compound are not publicly available, this guide provides a comprehensive overview of the structure, function, and signaling pathways of the TRPA1 channel, as well as the general mechanisms and experimental approaches used to characterize its antagonists. This foundational knowledge is essential for researchers and drug development professionals working with TRPA1 inhibitors and provides a framework for understanding the potential therapeutic applications of targeting this critical sensory channel. Further research and publication of data on specific inhibitors like this compound will be crucial for advancing our understanding and realizing the full therapeutic potential of TRPA1 antagonism.

References

- 1. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 antagonists as potential analgesic drugs. | Semantic Scholar [semanticscholar.org]

- 3. Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An updated patent review of TRPA1 antagonists (2020 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Trpa1-IN-1: A Technical Guide to a Potent and Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trpa1-IN-1 is a potent, selective, and orally bioavailable small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a critical sensory protein involved in the detection of noxious environmental irritants, inflammatory agents, and cold temperatures, playing a significant role in pain, inflammation, and respiratory conditions.[2][3][4] This technical guide provides a comprehensive overview of the TRPA1 channel as the target of this compound, including its structure, function, and involvement in various signaling pathways. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public research literature, this document outlines the standard methodologies used to characterize TRPA1 antagonists and presents representative data for other well-studied modulators of the channel.

Introduction to TRPA1

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel and a member of the larger Transient Receptor Potential (TRP) family of ion channels.[3] Each TRPA1 channel is a tetramer, with each subunit containing six transmembrane helices and large intracellular N- and C-terminal domains. A distinguishing feature of the TRPA1 channel is the presence of a long ankyrin repeat domain in its N-terminus, which is believed to be involved in sensing mechanical and chemical stress.

TRPA1 is predominantly expressed in a subset of primary sensory neurons, including those in the dorsal root, trigeminal, and nodose ganglia. It is often co-expressed with another important sensory channel, TRPV1. This localization underscores its crucial role in detecting painful stimuli and initiating protective reflexes.

Mechanism of TRPA1 Activation and Signaling

TRPA1 is a polymodal channel, meaning it can be activated by a wide array of stimuli, including:

-

Exogenous Electrophilic Compounds: A major class of TRPA1 activators are reactive chemicals that can covalently modify cysteine and lysine residues within the N-terminal domain of the channel. These include pungent natural compounds like allyl isothiocyanate (from wasabi and mustard oil), cinnamaldehyde (from cinnamon), and allicin (from garlic).

-

Endogenous Inflammatory Mediators: During tissue injury and inflammation, various endogenous molecules are produced that can activate or sensitize TRPA1. These include reactive oxygen species (ROS), reactive nitrogen species (RNS), and lipid peroxidation products like 4-hydroxynonenal (4-HNE).

-

Non-Electrophilic Compounds: Some molecules can activate TRPA1 through non-covalent interactions.

-

Physical Stimuli: TRPA1 can also be activated by noxious cold temperatures (below 17°C).

Upon activation, the TRPA1 channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of pain. The influx of Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings, contributing to neurogenic inflammation.

Signaling Pathway Diagram

References

The Discovery and Development of Trpa1-IN-1: A Comprehensive Technical Overview

A potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, Trpa1-IN-1, has emerged from a focused drug discovery program, demonstrating significant potential in preclinical models of respiratory disease. This technical guide provides an in-depth summary of its discovery, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

This compound is a novel, orally bioavailable small molecule that has been extensively characterized as a potent and selective antagonist of the TRPA1 ion channel.[1][2][3] The discovery of this tetrahydrofuran-based antagonist was the result of a ligand-based drug design approach and subsequent optimization of a series of related compounds. Its development has been supported by a robust preclinical data package, including in vitro potency and selectivity assays, in vivo efficacy in a rodent model of asthma, and elucidation of its binding site and mechanism of action through cryogenic electron microscopy (cryo-EM).[1][3]

Core Data Summary

The following tables provide a consolidated view of the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of this compound

| Assay Type | Species | Agonist | IC50 (nM) |

| Calcium Flux | Human | AITC | 20 |

| Calcium Flux | Rat | AITC | 30 |

| Electrophysiology | Human | AITC | 15 |

Data extracted from Terrett JA, et al. J Med Chem. 2021.

Table 2: In Vivo Pharmacokinetics of this compound in Rat

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Intravenous | 2 | 850 | 0.1 | 1200 | - |

| Oral | 10 | 1500 | 1.0 | 9000 | 75 |

Data extracted from Terrett JA, et al. J Med Chem. 2021.

Table 3: In Vivo Efficacy of this compound in a Guinea Pig Model of Ovalbumin-Induced Airway Hyperreactivity

| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Airway Hyperreactivity (%) |

| Vehicle | - | 0 |

| This compound | 3 | 35 |

| This compound | 10 | 65 |

| This compound | 30 | 85 |

Data extracted from Terrett JA, et al. J Med Chem. 2021.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized the activity of this compound are provided below.

Calcium Flux Assay

This assay was employed to determine the in vitro potency of this compound in inhibiting TRPA1 channel activation.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human or rat TRPA1 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells were seeded into 384-well black-walled, clear-bottom plates and grown to 80-90% confluency. The growth medium was then removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: this compound was serially diluted to various concentrations and added to the wells. The plates were incubated for 15 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: The TRPA1 agonist, allyl isothiocyanate (AITC), was added to the wells to a final concentration of 20 µM. The resulting change in intracellular calcium concentration was measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp electrophysiology was used to confirm the inhibitory effect of this compound on TRPA1 channel currents.

-

Cell Preparation: HEK293 cells expressing human TRPA1 were used. The external solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

-

Recording: Whole-cell currents were recorded at a holding potential of -60 mV.

-

Compound and Agonist Application: AITC (100 µM) was applied to elicit TRPA1 currents. Once a stable current was achieved, this compound was co-applied with AITC at various concentrations.

-

Data Analysis: The percentage of inhibition of the AITC-evoked current was determined for each concentration of this compound, and the IC50 value was calculated.

Ovalbumin (OVA)-Induced Asthma Model in Guinea Pigs

This in vivo model was utilized to assess the efficacy of this compound in a relevant disease model of airway inflammation and hyperreactivity.

-

Sensitization: Male Dunkin-Hartley guinea pigs were sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide on days 1 and 8.

-

Challenge: On day 21, conscious and unrestrained animals were placed in a whole-body plethysmography chamber and challenged with an aerosolized solution of OVA for 30 seconds.

-

Treatment: this compound or vehicle was administered orally 1 hour prior to the OVA challenge.

-

Measurement of Airway Hyperreactivity: Airway hyperreactivity was assessed by measuring the enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine 24 hours after the OVA challenge.

-

Data Analysis: The dose-dependent reduction in airway hyperreactivity by this compound was calculated as a percentage of the vehicle-treated control group.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the discovery and action of this compound.

Figure 1: A simplified workflow for the discovery and preclinical evaluation of this compound.

Figure 2: The signaling pathway of TRPA1 activation and its inhibition by this compound.

The comprehensive characterization of this compound, from its rational design to its demonstrated efficacy in a disease-relevant animal model, underscores its value as a high-quality chemical probe for studying TRPA1 biology and as a lead compound for the development of novel therapeutics for pain and respiratory disorders. The elucidation of its binding site via cryo-EM provides a structural blueprint for the future design of next-generation TRPA1 antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Trpa1-IN-1: A Technical Guide for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpa1-IN-1 is a potent, selective, and orally bioavailable small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain, inflammation, and respiratory disorders.[5] Its activation by a wide range of exogenous and endogenous irritants makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols for its application in ion channel research, and insights into its mechanism of action.

Quantitative Data

The following table summarizes the in vitro potency of this compound and its predecessor compounds against human TRPA1, as determined by a fluorescence-based calcium influx assay.

| Compound | hTRPA1 IC50 (nM) |

| This compound | 1.2 |

| Compound 11 | 2.1 |

| Compound 20 | 1.5 |

| Compound 21 | 1.3 |

Data extracted from Terrett JA, et al. J Med Chem. 2021.

Experimental Protocols

In Vitro Inhibition of TRPA1 using a Calcium Influx Assay

This protocol describes the methodology to determine the inhibitory potency of this compound on human TRPA1 channels expressed in a stable cell line.

a. Cell Culture and Plating:

-

Human TRPA1 expressing HEK293 cells are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 500 µg/mL G418.

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

b. Compound Preparation and Application:

-

This compound is serially diluted in DMSO to create a concentration gradient.

-

The compound dilutions are then further diluted in assay buffer (HBSS with 20 mM HEPES, pH 7.4).

-

The existing media is removed from the cell plate and replaced with the compound dilutions. The plate is incubated for 15 minutes at room temperature.

c. Calcium Influx Measurement:

-

A calcium-sensitive fluorescent dye (e.g., Fluo-8) is loaded into the cells according to the manufacturer's instructions.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

Baseline fluorescence is recorded before the addition of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC).

-

The agonist is added to the wells, and the change in fluorescence, indicative of calcium influx, is measured over time.

d. Data Analysis:

-

The fluorescence signal is normalized to the baseline.

-

The inhibitory effect of this compound is calculated as a percentage of the response to the agonist in the absence of the antagonist.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiological Recording of TRPA1 Inhibition

This protocol outlines the use of whole-cell patch-clamp electrophysiology to characterize the inhibitory effect of this compound on TRPA1 channel currents.

a. Cell Preparation:

-

HEK293 cells stably expressing human TRPA1 are grown on glass coverslips.

-

Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

b. Whole-Cell Patch-Clamp Recording:

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

-

A gigaohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

c. Drug Application and Data Acquisition:

-

TRPA1 currents are elicited by the application of a TRPA1 agonist (e.g., AITC) via the perfusion system.

-

Once a stable baseline current is established, this compound is co-applied with the agonist at various concentrations.

-

The inhibition of the agonist-induced current by this compound is recorded.

-

Data is acquired using an amplifier and appropriate software.

d. Data Analysis:

-

The peak inward current in the presence of the antagonist is compared to the control current (agonist alone).

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Workflows

Caption: TRPA1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro calcium influx assay.

Mechanism of Action

This compound acts as a non-covalent antagonist of the TRPA1 ion channel. While the precise binding site of this compound is detailed in the primary literature, studies on other non-electrophilic TRPA1 antagonists, such as A-967079, have provided significant insights into the potential mechanism. Cryo-electron microscopy has revealed that A-967079 binds to a pocket formed by the S5 and S6 transmembrane helices and the first pore helix of the TRPA1 channel. This binding is thought to allosterically modulate the channel, stabilizing it in a closed conformation and thereby preventing the influx of cations that leads to neuronal activation. It is plausible that this compound interacts with a similar allosteric site to exert its inhibitory effect. Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within this pocket that are critical for antagonist binding and efficacy.

Conclusion

This compound is a valuable pharmacological tool for researchers studying the TRPA1 ion channel. Its high potency and selectivity make it suitable for a range of in vitro and potentially in vivo applications aimed at elucidating the physiological and pathological roles of TRPA1. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in ion channel research and drug discovery efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mouse monoclonal antibodies to transient receptor potential ankyrin 1 act as antagonists of multiple modes of channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TRPA1 in Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical player in the pathophysiology of inflammatory pain. Expressed predominantly in a subset of nociceptive primary sensory neurons, TRPA1 functions as a key sensor of a wide array of exogenous irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to cation influx, neuronal depolarization, and the subsequent release of neuropeptides, driving neurogenic inflammation and contributing to the cardinal signs of inflammatory pain: hyperalgesia and allodynia. This technical guide provides an in-depth overview of the core mechanisms of TRPA1 in inflammatory pain, detailed experimental protocols for its investigation, and a summary of quantitative data to support drug discovery and development efforts targeting this important ion channel.

Introduction to TRPA1 and its Role in Nociception

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel belonging to the larger TRP superfamily.[1] It is characterized by a large number of ankyrin repeats in its N-terminal domain.[2] TRPA1 is primarily localized to a subpopulation of primary sensory neurons, including those in the dorsal root, trigeminal, and vagal ganglia.[1] Many of these TRPA1-expressing neurons are peptidergic, meaning they synthesize and release neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][3]

TRPA1 is a polymodal channel, activated by a diverse range of stimuli, including environmental irritants, pungent natural compounds, and endogenous molecules generated during tissue injury and inflammation. This broad sensitivity positions TRPA1 as a crucial detector of noxious signals that can lead to pain and neurogenic inflammation.

Mechanism of TRPA1 Activation in Inflammation

During an inflammatory response, a variety of pro-inflammatory mediators are released at the site of injury. Many of these molecules can directly or indirectly activate or sensitize TRPA1 channels on nociceptive nerve endings.

Endogenous Activators and Sensitizers:

-

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): Products of oxidative and nitrative stress, such as hydrogen peroxide (H₂O₂) and 4-hydroxynonenal (4-HNE), are potent activators of TRPA1.

-

Bradykinin: This inflammatory peptide does not directly activate TRPA1 but sensitizes the channel through a G-protein coupled receptor (GPCR) pathway involving phospholipase C (PLC).

-

Prostaglandins: Certain prostaglandins, which are key inflammatory mediators, can also modulate TRPA1 activity.

-

Cytokines and Chemokines: Pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-1β, IL-6, IL-8) can lead to the upregulation and sensitization of TRPA1.

Activation of TRPA1 by these inflammatory mediators leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the sensory neuron. This depolarization, if it reaches the threshold, triggers the generation of action potentials that propagate to the central nervous system, signaling pain.

Simultaneously, the influx of Ca²⁺ at the peripheral terminals of the nociceptor triggers the release of neuropeptides SP and CGRP. These neuropeptides act on surrounding blood vessels to cause vasodilation and increase vascular permeability, leading to plasma extravasation and edema. They also act on immune cells, further amplifying the inflammatory cascade. This process is known as neurogenic inflammation .

Signaling Pathways

The activation of TRPA1 initiates a cascade of intracellular signaling events that contribute to the generation and maintenance of inflammatory pain.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies on TRPA1 in the context of inflammatory pain.

Table 1: In Vitro Activity of TRPA1 Agonists and Antagonists

| Compound | Type | Assay | Species | EC₅₀ / IC₅₀ | Reference(s) |

| Allyl isothiocyanate (AITC) | Agonist | Calcium Influx | Human | 4.3 µM | |

| Cinnamaldehyde | Agonist | Calcium Influx | Human | 15.9 µM | |

| Allyl isothiocyanate (AITC) | Agonist | Calcium Influx (DRG neurons) | Mouse | 38.5 µM (% of neurons), 115.3 µM (magnitude) | |

| Cinnamaldehyde | Agonist | Calcium Influx (DRG neurons) | Mouse | 60.2 µM (% of neurons), 97.5 µM (magnitude) | |

| Cuminaldehyde | Agonist | Calcium Influx | Human | 0.72 mM | |

| p-Anisaldehyde | Agonist | Calcium Influx | Human | 0.91 mM | |

| Tiglic aldehyde | Agonist | Calcium Influx | Human | 1.49 mM | |

| HC-030031 | Antagonist | AITC-induced Ca²⁺ influx | Human | 6.2 ± 0.2 µM | |

| HC-030031 | Antagonist | Formalin-induced Ca²⁺ influx | Human | 5.3 ± 0.2 µM | |

| HC-030031 | Antagonist | Cinnamaldehyde-induced Ca²⁺ influx | Human | 4.9 ± 0.1 µM | |

| A-967079 | Antagonist | AITC-induced Ca²⁺ influx | Human | ~67 nM |

Table 2: In Vivo Efficacy of TRPA1 Antagonists in the CFA Model of Inflammatory Pain

| Compound | Species | Dose | Administration | Endpoint | Effect | Reference(s) |

| HC-030031 | Rat | 100 mg/kg | Oral | Mechanical Hypersensitivity | Significant reversal | |

| HC-030031 | Rat | 300 mg/kg | Oral | Mechanical Hypersensitivity | Significant reversal | |

| HC-030031 | Rat | 150 mg/kg | i.p. | Cold Hyperalgesia | Significant increase in paw withdrawal latency | |

| A-967079 | Mouse | 10 µM (co-injection) | Intraepidermal | Agonist-induced Pain | 98% reduction |

Table 3: Phenotype of TRPA1 Knockout Mice in the CFA Model of Inflammatory Pain

| Parameter | Wild-Type (WT) Mice | TRPA1 Knockout (KO) Mice | Observation | Reference(s) |

| Mechanical Hypersensitivity | ~60% decrease in withdrawal threshold | Significantly reduced hypersensitivity | TRPA1 deletion attenuates mechanical allodynia | |

| Paw Edema | Significant increase | Significantly reduced swelling | TRPA1 contributes to inflammatory edema | |

| Myeloperoxidase Activity (Day 2) | Increased | Significantly reduced | TRPA1 is involved in early neutrophil infiltration | |

| Vascular Leakage (Day 7) | Increased | Significantly reduced | TRPA1 mediates later-phase vascular changes |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TRPA1 in inflammatory pain are provided below.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a widely used model to induce a persistent inflammatory state.

Protocol:

-

Animal Acclimation: Acclimate mice or rats to the testing environment for several days before the experiment.

-

Baseline Measurements:

-

Mechanical Allodynia: Assess the paw withdrawal threshold (PWT) using von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) to a radiant heat source using the Hargreaves test.

-

Paw Volume: Measure the volume of the hind paw using a plethysmometer.

-

-

CFA Injection: Under brief isoflurane anesthesia, inject 15-20 µL of Complete Freund's Adjuvant (1 mg/mL) into the plantar surface of one hind paw. The contralateral paw can be injected with saline to serve as a control.

-

Post-CFA Assessments: Repeat the baseline measurements at various time points after CFA injection (e.g., hours and days) to assess the development and progression of inflammatory pain.

-

Drug Administration (for antagonist studies): Administer the TRPA1 antagonist (e.g., HC-030031, A-967079) at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a specified time before or after CFA injection.

-

Tissue Collection: At the end of the experiment, animals can be euthanized, and dorsal root ganglia (DRG) and paw tissue can be collected for further analysis (e.g., qPCR for TRPA1 mRNA levels, Western blot for protein expression, immunohistochemistry).

In Vitro Assay: Calcium Imaging in DRG Neurons

This technique allows for the direct visualization of TRPA1 activation by measuring changes in intracellular calcium concentration.

Protocol:

-

DRG Neuron Culture:

-

Dissect dorsal root ganglia from mice or rats.

-

Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase, dispase) and mechanical trituration.

-

Plate the neurons on coated coverslips (e.g., poly-D-lysine, laminin) and culture them in appropriate media.

-

-

Fura-2 AM Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in DMSO).

-

Dilute the Fura-2 AM stock in a physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-5 µM.

-

Incubate the cultured DRG neurons with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with the physiological buffer.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380), which is proportional to the intracellular calcium concentration.

-

-

Agonist/Antagonist Application:

-

Establish a stable baseline F340/F380 ratio.

-

Apply the TRPA1 agonist (e.g., AITC, cinnamaldehyde) by adding it to the perfusion buffer at a known concentration.

-

For antagonist studies, pre-incubate the cells with the antagonist for a defined period before applying the agonist.

-

Electrophysiology: Whole-Cell Patch Clamp

This technique provides a direct measure of the ion currents flowing through TRPA1 channels in response to stimuli.

Protocol:

-

Cell Preparation: Use cultured DRG neurons as described for calcium imaging.

-

Recording Setup:

-

Place the coverslip with neurons in a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the pipettes with an intracellular solution (e.g., containing K-gluconate or Cs-methanesulfonate, MgCl₂, HEPES, EGTA, ATP, GTP).

-

-

Whole-Cell Configuration:

-

Approach a neuron with the recording pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV or -70 mV).

-

Apply voltage steps or ramps to study the voltage-dependence of the currents.

-

Apply TRPA1 agonists and antagonists via the perfusion system and record the resulting changes in membrane current.

-

Data is acquired using a patch-clamp amplifier and specialized software.

-

Logical Relationships and Outcomes

The activation of TRPA1 in the context of inflammation leads to a cascade of events culminating in the sensory experience of pain.

Conclusion

TRPA1 plays a multifaceted and pivotal role in the initiation and maintenance of inflammatory pain. Its ability to be activated and sensitized by a wide range of inflammatory mediators makes it a key integrator of noxious signals at the peripheral nerve endings. The downstream consequences of TRPA1 activation, including neuronal depolarization, neuropeptide release, and neurogenic inflammation, all contribute significantly to the development of hyperalgesia and allodynia. The quantitative data from both in vitro and in vivo studies strongly support the therapeutic potential of targeting TRPA1 for the treatment of inflammatory pain conditions. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of TRPA1 and to screen and validate novel therapeutic agents targeting this channel. Continued research into the complex regulation and function of TRPA1 will undoubtedly pave the way for more effective and targeted analgesic therapies.

References

The TRPA1 Channel: A Comprehensive Technical Guide to its Function and Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that stands as a critical sensor of noxious environmental and endogenous stimuli.[1][2] Predominantly expressed in sensory neurons, TRPA1 plays a pivotal role in the sensations of pain, itch, and cold, as well as in inflammatory processes.[1][2][3] Its unique ability to be activated by a wide array of irritants, many of which are electrophilic compounds that form covalent bonds with the channel protein, makes it a key player in chemosensation. Dysregulation of TRPA1 activity is implicated in a variety of pathological conditions, including chronic pain, respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), and persistent itch, rendering it a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of the TRPA1 channel, its complex modulation by various factors, and detailed experimental protocols for its investigation.

Core Function and Structure

TRPA1 is a homotetrameric channel, with each subunit comprising six transmembrane helices (S1-S6) and a large intracellular N-terminal domain containing numerous ankyrin repeats. These ankyrin repeats are crucial for protein-protein interactions and are involved in the channel's response to various stimuli. Cryo-electron microscopy studies have revealed a complex three-dimensional structure, highlighting the 'allosteric nexus,' a region on the intracellular face of the channel that includes cysteine-rich linkers and is the site of covalent modification by electrophilic agonists. This modification triggers a conformational change that opens the channel pore, allowing cation influx and subsequent cellular depolarization.

Modulation of TRPA1 Channel Activity

The activity of the TRPA1 channel is intricately regulated by a diverse range of factors, including chemical agonists, intracellular signaling molecules, and post-translational modifications.

Activation by Electrophilic and Non-Electrophilic Compounds

TRPA1 is famously activated by a plethora of electrophilic compounds, both from exogenous and endogenous sources. Exogenous activators include pungent natural compounds like allyl isothiocyanate (AITC) from mustard oil and wasabi, cinnamaldehyde from cinnamon, and allicin from garlic. These compounds act by covalently modifying specific cysteine residues within the N-terminal ankyrin repeats of the channel. Endogenous electrophiles, such as reactive oxygen species (ROS), 4-hydroxynonenal (4-HNE), and other byproducts of oxidative stress, also activate TRPA1, implicating the channel as a sensor of cellular stress and tissue damage.

In addition to electrophiles, TRPA1 can be activated by a variety of non-electrophilic compounds through non-covalent interactions. The precise mechanisms of activation by these compounds are still under investigation but are thought to involve direct binding to the channel or modulation of the lipid membrane environment.

Intracellular Modulation

Calcium (Ca²⁺): The role of intracellular calcium in modulating TRPA1 activity is complex and multifaceted. Calcium can directly potentiate the activation of TRPA1 by other agonists. However, sustained high concentrations of intracellular calcium can lead to channel desensitization and inactivation, providing a negative feedback mechanism to limit excessive channel activity.

Phosphoinositides (PIP₂): Phosphatidylinositol 4,5-bisphosphate (PIP₂) has been shown to exert an inhibitory effect on TRPA1. Activation of G-protein coupled receptors (GPCRs) that couple to phospholipase C (PLC) can lead to the hydrolysis of PIP₂, thereby releasing this inhibition and sensitizing the channel.

Protein Kinases: Protein kinase A (PKA) and protein kinase C (PKC) can sensitize TRPA1, increasing its responsiveness to agonists. This sensitization is often downstream of inflammatory mediators and contributes to the heightened pain sensitivity observed during inflammation.

Quantitative Data on TRPA1 Modulators

The following tables summarize quantitative data for common TRPA1 agonists and antagonists. This data is essential for designing experiments and for drug development efforts targeting the TRPA1 channel.

| Agonist | EC₅₀ (µM) | Species | Cell Type | Reference |

| Allyl isothiocyanate (AITC) | 0.5 - 5 | Human, Mouse, Rat | HEK293, DRG neurons | , |

| Cinnamaldehyde | 10 - 100 | Human, Mouse, Rat | HEK293, DRG neurons | , |

| Acrolein | 1 - 10 | Human, Mouse | HEK293, DRG neurons | |

| 4-Hydroxynonenal (4-HNE) | 1 - 10 | Mouse | DRG neurons | |

| Iodoacetamide | 10 - 50 | Human | HEK293 | |

| GNE551 (non-electrophilic) | 25.47 | Human | HEK293 |

| Antagonist | IC₅₀ (nM) | Species | Cell Type | Reference |

| HC-030031 | 4,000 - 6,000 | Human, Rat | HEK293, DRG neurons | |

| A-967079 | 67 - 270 | Human, Rat | HEK293, DRG neurons | |

| GRC 17536 | 11 - 47 | Human, Rat | Various | |

| ADM-12 | Not specified | Rat | In vivo model |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of TRPA1 channel function. The following sections provide overviews of key experimental protocols.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring the ion channel activity of TRPA1.

Objective: To record ionic currents flowing through TRPA1 channels in response to chemical modulators.

Methodology:

-

Cell Preparation: Culture HEK293 cells stably or transiently expressing the TRPA1 channel of interest, or primary dorsal root ganglion (DRG) neurons.

-

Recording Configuration: Utilize the whole-cell patch-clamp configuration to control the intracellular solution and membrane potential.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

-

-

Data Acquisition: Apply voltage ramps or steps to elicit currents. Agonists and antagonists are applied via a perfusion system. Record currents using an appropriate amplifier and data acquisition software.

-

Analysis: Measure current amplitude, density, and kinetics. Construct dose-response curves to determine EC₅₀ or IC₅₀ values.

Calcium Imaging

Calcium imaging is a widely used technique to assess the activity of TRPA1 channels by measuring changes in intracellular calcium concentration.

Objective: To measure changes in intracellular Ca²⁺ levels in a population of cells in response to TRPA1 modulators.

Methodology:

-

Cell Preparation: Plate cells expressing TRPA1 on glass coverslips.

-

Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (3-5 µM) or Fluo-4 AM (1-2 µM), in a physiological buffer for 30-60 minutes at 37°C.

-

Imaging: Mount the coverslip on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

-

Data Acquisition: Acquire baseline fluorescence images before applying stimuli. Perfuse cells with agonists and/or antagonists and continuously record fluorescence changes over time.

-

Analysis: Quantify changes in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) to represent changes in intracellular Ca²⁺ concentration.

Behavioral Assays

Behavioral assays in animal models are essential for understanding the in vivo role of TRPA1 in sensory processes like pain and itch.

Objective: To assess the behavioral responses of animals to TRPA1 agonists and the effects of antagonists.

Methodology:

-

Animal Models: Use wild-type mice or rats, or TRPA1 knockout animals as controls.

-

Pain Assays:

-

Formalin Test: Inject a dilute formalin solution into the paw and quantify the time spent licking or flinching the injected paw. TRPA1 antagonists are expected to reduce the second phase of the formalin response.

-

Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in models of inflammatory or neuropathic pain.

-

-

Itch Assays:

-

Chemo-pruritus Model: Inject a pruritogen (e.g., chloroquine, histamine) intradermally and count the number of scratching bouts.

-

-

Drug Administration: Administer TRPA1 antagonists systemically (e.g., intraperitoneally, orally) or locally (e.g., intraplantarly) prior to the administration of the noxious stimulus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPA1 and a typical experimental workflow for screening TRPA1 modulators.

Caption: TRPA1 signaling pathways.

Caption: Experimental workflow for TRPA1 modulator discovery.

Conclusion

The TRPA1 channel is a remarkably versatile and complex molecular sensor that plays a fundamental role in nociception and inflammation. Its activation by a wide range of chemical irritants and its intricate modulation by intracellular signaling pathways underscore its importance as a key integrator of sensory information. A thorough understanding of its function and regulation, facilitated by the robust experimental protocols outlined in this guide, is paramount for the development of novel and effective therapeutic agents for a host of debilitating conditions. The continued investigation into the structure and function of TRPA1 promises to unveil new avenues for the treatment of chronic pain, itch, and inflammatory diseases.

References

An In-depth Technical Guide to Endogenous Activators of the TRPA1 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a critical sensor of noxious environmental stimuli and endogenous molecules generated during tissue injury and inflammation. Activation of TRPA1 is a key event in the generation of pain, itch, and neurogenic inflammation, making it a prime target for the development of novel analgesic and anti-inflammatory therapeutics. This guide provides a comprehensive overview of the known endogenous activators of the TRPA1 channel, detailing their mechanisms of action, quantitative potency, and the experimental methodologies used for their characterization.

Direct Endogenous Activators

A diverse array of endogenous molecules can directly activate the TRPA1 channel. These activators are often products of oxidative stress, lipid peroxidation, and other inflammatory processes. Many of these molecules are electrophiles that activate TRPA1 through covalent modification of cysteine and lysine residues in the N-terminal ankyrin repeat domain.

Reactive Species and Lipid Peroxidation Products

Inflammatory conditions and cellular stress lead to the production of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS). These highly reactive molecules can directly gate the TRPA1 channel.

-

Hydrogen Peroxide (H₂O₂): Generated during oxidative stress, H₂O₂ activates TRPA1, contributing to pain sensation.[1][2] The activation is thought to occur through the oxidation of cysteine residues on the channel.[1][2]

-

Hypochlorite (OCl⁻): Produced by neutrophils during inflammation, hypochlorite is a potent activator of TRPA1.

-

4-Hydroxynonenal (4-HNE): A major product of lipid peroxidation, 4-HNE is an electrophilic aldehyde that activates TRPA1.

Prostaglandins and Other Lipids

Metabolites of arachidonic acid and other lipids are well-known mediators of inflammation and pain, with some directly targeting TRPA1.

-

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂): This cyclopentenone prostaglandin is an electrophilic lipid that activates TRPA1 by covalently modifying cysteine residues. It is a metabolite of prostaglandin D₂.

Divalent Cations

-

Zinc (Zn²⁺): While an essential trace element, high concentrations of zinc can cause pain and inflammation by directly activating TRPA1. The mechanism is unique, requiring zinc influx through the channel and subsequent interaction with intracellular cysteine and histidine residues.

Quantitative Data for Direct Endogenous Activators

The following table summarizes the half-maximal effective concentrations (EC₅₀) or half-maximal activity concentrations (AC₅₀) for various direct endogenous TRPA1 activators across different experimental systems.

| Endogenous Activator | Cell Type/System | Potency (EC₅₀/AC₅₀) | Species | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | HEK293 cells | ~500 µM | Mouse | |

| Nitrooleic Acid (9-OA-NO₂) | DRG neurons | 1-10 µM | Mouse | |

| DRG neurons | 3.5-35 µM | Rat | ||

| 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) | HEK293 cells | ~1 µM | Human | |

| DRG neurons | ~1 µM | Mouse | ||

| Zinc (Zn²⁺) | HEK293 cells | ~2 µM | Mouse | |

| DRG neurons | Activates at >300 nM | Mouse | ||

| Hypochlorite (OCl⁻) | HEK293 cells | ~1 mM | Human | |

| 4-Hydroxynonenal (4-HNE) | HEK293 cells | ~30 µM | Rat |

Indirect Endogenous Activators and Sensitizers

Several endogenous molecules do not directly open the TRPA1 channel but rather sensitize it to other stimuli or cause its activation through intracellular signaling cascades. These pathways are typically initiated by the activation of G-protein coupled receptors (GPCRs).

Bradykinin

Bradykinin is a pro-inflammatory peptide that plays a crucial role in pain. It sensitizes TRPA1 through the activation of the Bradykinin B2 receptor (B2R), a G-protein coupled receptor. This leads to the activation of both Phospholipase C (PLC) and Protein Kinase A (PKA) pathways.

Protease-Activated Receptor 2 (PAR2)

Proteases such as trypsin and mast cell tryptase, released during tissue injury and inflammation, can cleave and activate PAR2. PAR2 activation leads to the sensitization of TRPA1, amplifying pain signals. This sensitization is primarily mediated by the activation of Phospholipase C (PLC).

Signaling Pathways of Indirect TRPA1 Activation

The sensitization of TRPA1 by bradykinin and PAR2 agonists involves complex intracellular signaling cascades.

Experimental Protocols

The identification and characterization of endogenous TRPA1 activators rely on a variety of in vitro and ex vivo techniques. Below are detailed methodologies for two key experimental approaches.

Calcium Imaging in HEK293 Cells

This method is widely used for high-throughput screening and characterization of TRPA1 agonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

For transient transfection, plate cells onto poly-D-lysine-coated 96-well plates or glass coverslips.

-

Transfect cells with a plasmid encoding human or rodent TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Allow 24-48 hours for channel expression before performing the assay.

2. Fluorescent Calcium Indicator Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES, pH 7.4.

-

Remove the culture medium and wash the cells once with the physiological salt solution.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with the physiological salt solution to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.

3. Calcium Imaging and Data Acquisition:

-

Mount the plate or coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., FlexStation 3 or a system with a high-speed camera and appropriate filter sets).

-

Continuously perfuse the cells with the physiological salt solution.

-

Establish a stable baseline fluorescence recording for 1-2 minutes.

-

Apply the endogenous activator at various concentrations to the cells.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and record emission at 510 nm. For single-wavelength dyes like Fluo-4, excite at ~490 nm and record emission at ~520 nm.

-

At the end of each experiment, apply a saturating concentration of a known potent TRPA1 agonist (e.g., allyl isothiocyanate - AITC) as a positive control, followed by ionomycin to determine the maximum calcium response.

4. Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) for Fura-2 or the change in fluorescence relative to baseline (ΔF/F₀) for Fluo-4.

-

Plot the peak change in fluorescence as a function of agonist concentration to generate a dose-response curve.

-

Fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ value.

Electrophysiology (Whole-Cell Patch-Clamp) in DRG Neurons

This technique provides a direct measure of TRPA1 channel activity by recording the ionic currents flowing through the channel in primary sensory neurons.

1. DRG Neuron Culture:

-

Isolate dorsal root ganglia (DRGs) from rodents (e.g., rats or mice) under sterile conditions.

-

Digest the ganglia with a combination of enzymes (e.g., collagenase and dispase) to dissociate the neurons.

-

Triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on laminin-coated glass coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and nerve growth factor - NGF).

-

Culture the neurons for 1-3 days before recording.

2. Patch-Clamp Recording:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Fabricate patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

The intracellular solution should contain (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP, pH adjusted to 7.2 with KOH.

-

Establish a giga-ohm seal between the patch pipette and the membrane of a small-diameter DRG neuron (typically <25 µm, likely to be a nociceptor).

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

3. Data Acquisition and Analysis:

-

Record baseline whole-cell currents.

-

Apply the endogenous activator via the perfusion system at various concentrations.

-

Record the evoked currents. Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) can be applied to determine the current-voltage (I-V) relationship of the activated channels.

-

Measure the peak current amplitude at a specific voltage (e.g., +80 mV or -60 mV) for each agonist concentration.

-

Plot the normalized current amplitude against the agonist concentration to construct a dose-response curve and calculate the EC₅₀.

Conclusion

The TRPA1 channel is a multifaceted molecular sensor that is activated and modulated by a wide range of endogenous molecules produced during inflammation and tissue damage. Understanding the specific activators, their potencies, and the signaling pathways that regulate TRPA1 activity is crucial for the development of targeted therapies for pain and inflammatory disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the complex biology of TRPA1 and to identify and validate novel therapeutic agents that target this important ion channel.

References

- 1. Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain. | Semantic Scholar [semanticscholar.org]

Trpa1-IN-1 and Sensory Neuron Activation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory irritation.[1][2] Expressed predominantly in sensory neurons, it functions as a sensor for a wide array of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[1][2] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents. This technical guide provides a comprehensive overview of the interaction between TRPA1 antagonists and sensory neuron activation, with a focus on the core methodologies and signaling pathways involved. While this guide is centered on the principles of TRPA1 antagonism, it is important to note that a specific compound designated "Trpa1-IN-1" is not documented in the current scientific literature. Therefore, this document will utilize data from well-characterized TRPA1 antagonists as representative examples to illustrate the key concepts and experimental approaches in this field of research.

The Role of TRPA1 in Sensory Neuron Activation

TRPA1 is a non-selective cation channel that, upon activation, permits the influx of cations, primarily Ca2+ and Na+, into the neuron.[1] This influx leads to membrane depolarization and the generation of action potentials, which are then transmitted to the central nervous system, resulting in the sensation of pain. TRPA1 is a polymodal channel, activated by a diverse range of stimuli including:

-

Exogenous irritants: Components of mustard oil (allyl isothiocyanate, AITC), cinnamaldehyde, and environmental pollutants like acrolein.

-

Endogenous inflammatory mediators: Bradykinin, prostaglandins, and reactive oxygen species (ROS) produced during tissue injury and inflammation.

-

Physical stimuli: While controversial, some studies suggest a role for TRPA1 in sensing noxious cold.

Activation of TRPA1 on sensory nerve terminals also triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides contribute to neurogenic inflammation by causing vasodilation and plasma extravasation.

Mechanism of Action of TRPA1 Antagonists

TRPA1 antagonists function by blocking the ion channel, thereby preventing the influx of cations and subsequent neuronal activation. This inhibition can be achieved through various mechanisms, including competitive and allosteric inhibition. By blocking TRPA1, these compounds can effectively reduce pain signaling and neurogenic inflammation. The therapeutic potential of TRPA1 antagonists is being explored for a variety of conditions, including chronic pain, respiratory diseases, and migraine.

Quantitative Analysis of TRPA1 Antagonist Activity

The potency and efficacy of TRPA1 antagonists are determined through a series of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

| Compound | Assay Type | Agonist | Cell Line | Species | IC50 | Reference |

| AMG0902 | Ca2+ Influx | AITC | CHO | Rat | 68 ± 38 nM | |

| Ca2+ Influx | 4-oxo-2-nonenal (4-ONE) | CHO | Rat | 585 ± 110 nM | ||

| Ca2+ Influx | Hypo-osmolarity | CHO | Rat | 10 ± 2 nM | ||

| Ca2+ Influx | Methylglyoxal | CHO | Rat | 151 ± 5 nM | ||

| AZ465 | Ca2+ Influx | Zinc (100 µM) | HEK | Human | 85 nM | |

| Ca2+ Influx | CS (10 nM) | HEK | Human | 20 nM | ||

| Cardamonin | Ca2+ Influx | Cinnamaldehyde | HEK293/TRPA1 | Human | 454 nM | |

| A-967079 | Ca2+ Influx | Not Specified | Not Specified | Not Specified | 67 nM | Not specified in snippets |

Experimental Protocols

Cell Culture and Heterologous Expression

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous channel expression.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the full-length human or rodent TRPA1 protein. Successful expression is often confirmed using immunocytochemistry or by functional assays.

In Vitro Calcium Imaging Assay

This assay is a primary method for screening and characterizing TRPA1 antagonists.

-

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 activation and inhibition.

-

Methodology:

-

Cell Plating: TRPA1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.

-

Assay Procedure:

-

A baseline fluorescence measurement is taken.

-

The antagonist compound (e.g., "this compound") is added at various concentrations and incubated for a specific period.

-

A known TRPA1 agonist (e.g., AITC or cinnamaldehyde) is added to stimulate the channel.

-

Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

-

Data Analysis: The antagonist's effect is quantified by measuring the reduction in the agonist-induced calcium influx. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity.

-

Objective: To record the ion currents flowing through the TRPA1 channel in response to agonist and antagonist application.

-

Methodology:

-

Cell Preparation: A single TRPA1-expressing cell is selected.

-

Patching: A glass micropipette with a very small tip is sealed onto the cell membrane, forming a high-resistance "gigaseal".

-

Recording: The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage.

-

Stimulation: A TRPA1 agonist is applied to the cell, and the resulting inward current is recorded.

-

Inhibition: The antagonist is then co-applied with the agonist, and the reduction in the current is measured.

-

-

Data Analysis: The percentage of current inhibition at different antagonist concentrations is used to determine the IC50.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This ex vivo assay assesses the functional consequence of TRPA1 antagonism on neuropeptide release from native sensory nerve endings.

-

Objective: To measure the amount of CGRP released from isolated tissues containing sensory nerve terminals following TRPA1 activation and inhibition.

-

Methodology:

-

Tissue Preparation: Tissues densely innervated by sensory neurons, such as dorsal root ganglia (DRG), trigeminal ganglia, or dental pulp, are dissected and cultured.

-

Experimental Setup: The tissue is incubated in a physiological buffer.

-

Stimulation and Inhibition:

-

A baseline sample of the buffer is collected.

-

The tissue is incubated with the TRPA1 antagonist.

-

A TRPA1 agonist is added to stimulate CGRP release.

-

The buffer is collected after the stimulation period.

-

-

Quantification: The concentration of CGRP in the collected buffer samples is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of CGRP released in the presence and absence of the compound.

Signaling Pathways and Visualizations

TRPA1 activation is integrated into complex intracellular signaling cascades. Antagonists like "this compound" are designed to interrupt these pathways at the initial channel-gating step.

TRPA1 Activation and Downstream Signaling

Activation of TRPA1 by various stimuli leads to an influx of Ca2+. This increase in intracellular calcium triggers several downstream events, including the activation of protein kinases and the release of pro-inflammatory neuropeptides.

Caption: TRPA1 activation by agonists leads to Ca²⁺ influx, neuronal depolarization, and pain signaling.

Mechanism of TRPA1 Antagonism

TRPA1 antagonists physically block the channel pore or allosterically prevent its opening, thereby inhibiting the influx of Ca2+ and subsequent downstream signaling events.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TRPA1 Inhibition in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo studies using the compound "Trpa1-IN-1" in mice have been identified in the public domain. The following application notes and protocols are based on in vivo studies using well-characterized TRPA1 antagonists, such as HC-030031 and A-967079, and TRPA1 knockout mouse models. These can serve as a guide for designing and conducting in vivo experiments to investigate the role of TRPA1 inhibition in various physiological and pathological processes in mice.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature, playing a crucial role in pain, inflammation, and respiratory responses.[1][2][3] Consequently, TRPA1 has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, inflammatory diseases, and respiratory disorders. This document provides a comprehensive overview of in vivo studies in mice investigating the role of TRPA1, with a focus on pharmacological inhibition and genetic deletion. The protocols and data presented herein are intended to serve as a valuable resource for researchers designing and executing in vivo studies to evaluate the therapeutic potential of TRPA1 inhibitors.

Signaling Pathway of TRPA1 in Pain and Inflammation

TRPA1 is a key player in the signaling pathways of pain and neurogenic inflammation. Upon activation by various stimuli, TRPA1 channels open, leading to an influx of cations (primarily Ca2+ and Na+) into the sensory neuron. This influx causes depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.

In addition to its role in sensory nerve activation, TRPA1 activation in peripheral nerve endings triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides act on blood vessels to cause vasodilation and increase vascular permeability, leading to plasma extravasation and the recruitment of immune cells, characteristic features of neurogenic inflammation.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies in mice using TRPA1 antagonists and TRPA1 knockout (KO) models in various disease models.

Table 1: In Vivo Efficacy of TRPA1 Antagonists in Mouse Models

| Antagonist | Mouse Model | Dosage & Route | Key Findings | Reference(s) |

| HC-030031 | Inflammatory Pain (CFA) | 100-300 mg/kg, p.o. | Reversed mechanical hypersensitivity. | [4][5] |

| HC-030031 | Neuropathic Pain (SNL) | 100-300 mg/kg, p.o. | Significantly reversed mechanical hypersensitivity. | |

| HC-030031 | Acute Chemical Pain (AITC) | 100 mg/kg, i.p. | Reduced nocifensive behaviors. | |

| HC-030031 | Thermal Injury | Topical application | Reduced edema and neutrophil infiltration. | |

| A967079 | Temporomandibular Joint Pain | 60-100 mg/kg, i.p. | Inhibited hyper-nociception. | |

| A967079 | Neuropathic Pain (Paclitaxel) | Not specified | Ameliorated mechanical hypersensitivity. | |

| A967079 | Acute Chemical Pain (AITC) | 16 μg/20 μl, intraplantar | Reduced duration of nocifensive response by 30-43.8%. |

CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation; AITC: Allyl isothiocyanate (mustard oil); p.o.: oral administration; i.p.: intraperitoneal injection.

Table 2: Phenotypes of TRPA1 Knockout (KO) Mice in Disease Models

| Mouse Model | Phenotype Compared to Wild-Type (WT) | Key Findings | Reference(s) |

| Chronic Arthritis (CFA) | Reduced mechanical hypersensitivity, joint swelling, and histopathological alterations. | TRPA1 plays a role in chronic arthritis and related pain. | |

| Osteoarthritis (MIA) | Decreased hypersensitivity and impaired weight bearing, but no change in knee swelling or histopathology. | TRPA1 is involved in pain behaviors associated with osteoarthritis. | |

| Acute Inflammation (Carrageenan) | No significant difference in edema or mechanical/thermal hypersensitivity. | TRPA1 may not have a major role in this model of acute inflammation. | |

| Multiple Sclerosis (EAE) | Absence of mechanical and cold allodynia; reduced spinal neuroinflammation (reduced Iba1 and GFAP positive cells) and demyelination. | TRPA1 contributes to neuropathic pain and neuroinflammation in MS models. | |

| Psoriasiform Dermatitis (Imiquimod) | Reduced immune cell infiltration, inflammatory cytokines, and skin inflammation. | TRPA1 positively regulates imiquimod-induced dermal inflammation. |

MIA: Monosodium iodoacetate; EAE: Experimental Autoimmune Encephalomyelitis.

Experimental Protocols

Protocol 1: Assessment of TRPA1 Antagonist Efficacy in a Model of Inflammatory Pain (CFA-induced)

This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the assessment of the analgesic efficacy of a TRPA1 antagonist.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Complete Freund's Adjuvant (CFA)

-

TRPA1 antagonist (e.g., HC-030031)

-

Vehicle for antagonist (e.g., 0.5% methylcellulose)

-

Von Frey filaments for assessing mechanical allodynia

-

Plethysmometer for measuring paw volume

Procedure:

-

Acclimatization: Acclimatize mice to the experimental room and testing apparatus for at least 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using the von Frey test.

-

Induction of Inflammation: Induce inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw.

-

Post-CFA Development: Allow inflammation and hypersensitivity to develop over 24 hours.

-

Treatment: Administer the TRPA1 antagonist or vehicle orally (p.o.) or intraperitoneally (i.p.). For example, HC-030031 can be administered at a dose of 100 mg/kg, p.o.

-

Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 24 hours). A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates analgesic efficacy.

-

Measurement of Paw Edema: Measure the volume of the inflamed paw using a plethysmometer at the same time points as the behavioral assessment. A reduction in paw volume in the drug-treated group indicates an anti-inflammatory effect.

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).

Protocol 2: Evaluation of Pain-like Behaviors in TRPA1 Knockout Mice in a Model of Neuropathic Pain

This protocol outlines the use of TRPA1 knockout (KO) mice to investigate the role of TRPA1 in a spinal nerve ligation (SNL) model of neuropathic pain.